2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, such as potassium hydroxide (KOH), to yield the desired pyrrolopyridine derivatives . The reaction conditions often require moderate to high temperatures and may involve the use of solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy.
Biology: The compound has shown activity against various biological targets, making it a candidate for studying cellular processes and signaling pathways.
Industry: Its derivatives are explored for use in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and proliferation . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another compound with a fused ring system, investigated for its antileishmanial activity.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features allow for modifications that can enhance its biological activity and selectivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H11N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-2H,3-5,9H2,(H,10,11) |
InChI Key |
JFCNTSZHXLWGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)CN |
Origin of Product |
United States |
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